5-cyclobutyl-1H-pyrazole-4-carboxylic acid
Overview
Description
5-Cyclobutyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with the chemical formula C8H10N2O2. This compound features a pyrazole ring substituted with a cyclobutyl group at the 5-position and a carboxylic acid group at the 4-position.
Mechanism of Action
The pyrazole ring is a five-membered aromatic heterocycle, like the familiar aromatic compound benzene. The presence of these nitrogen atoms in the ring can allow pyrazoles to act as ligands, binding to metal ions in certain biochemical pathways .
The carboxylic acid group (-COOH) is a common functional group in organic chemistry and biochemistry. Carboxylic acids participate in various biochemical reactions, including the formation of amide bonds in proteins and the production of esters in lipids .
The exact mechanism of action, targets, and biochemical pathways affected by “5-cyclobutyl-1H-pyrazole-4-carboxylic acid” would depend on the specific interactions between this compound and the biological systems in which it is present. These interactions can be influenced by a variety of factors, including the compound’s chemical structure, the presence of other molecules, and the specific environmental conditions .
Biochemical Analysis
Biochemical Properties
5-cyclobutyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to impact the MAPK signaling pathway, leading to changes in gene expression that promote or inhibit cell proliferation . Additionally, it can affect metabolic processes by interacting with key metabolic enzymes, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism and energy production within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function. For example, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester it within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclobutyl-1H-pyrazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from isoxazole-5(4H)-ones, the compound can be synthesized using [RuCl2(p-cymene)]2 as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of robust catalysts and optimized reaction conditions would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Cyclobutyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols in the presence of concentrated sulfuric acid to form esters.
Substitution Reactions: The pyrazole ring can participate in substitution reactions, where different substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions
Esterification: Concentrated sulfuric acid and alcohols.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
Esterification: Formation of esters from the carboxylic acid group.
Substitution: Introduction of new substituents on the pyrazole ring.
Scientific Research Applications
5-Cyclobutyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the synthesis of coordination polymers and other materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1-Cyclobutyl-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position.
1H-Pyrazole-4-carboxylic acid: Lacks the cyclobutyl group, making it less sterically hindered.
Uniqueness
5-Cyclobutyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the cyclobutyl group and the carboxylic acid group on the pyrazole ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
5-cyclobutyl-1H-pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)6-4-9-10-7(6)5-2-1-3-5/h4-5H,1-3H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAUTJMJHSHQFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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